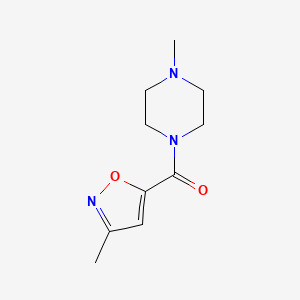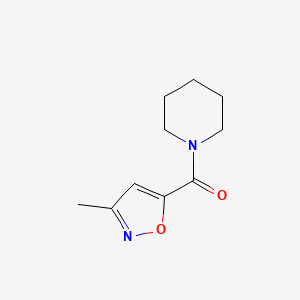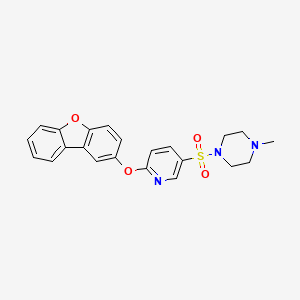![molecular formula C14H11N3O3 B7478353 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one, also known as HMP, is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it a promising candidate for drug development and other biological studies.
作用機序
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-Alzheimer's effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
実験室実験の利点と制限
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one has several advantages for lab experiments, including its unique structure and potential use in various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one, including further studies on its mechanism of action and potential use in drug development. Additionally, research could be conducted on the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Further studies could also be conducted on the toxicity of this compound and its potential side effects. Overall, this compound is a promising compound for future scientific research and has the potential to be used in various applications, including as a potential treatment for inflammatory diseases, cancer, and Alzheimer's disease.
合成法
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and triethylamine to form 5-acetamido-2-methylbenzoic acid, which is then reacted with hydrazine hydrate to form 5-(2-hydrazino-5-methylbenzoyl)-2-methylbenzoic acid. This compound is then cyclized with ethyl acetoacetate to form this compound.
科学的研究の応用
5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
特性
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-7-2-3-11(18)9(4-7)12(19)8-5-10-13(15-6-8)16-17-14(10)20/h2-6,18H,1H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUVVOBQUCAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(NNC3=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B7478270.png)






![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)